Tert-butyl ((1-(3-cyanopyridin-2-yl)piperidin-2-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[1-(3-cyanopyridin-2-yl)piperidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)20-12-14-8-4-5-10-21(14)15-13(11-18)7-6-9-19-15/h6-7,9,14H,4-5,8,10,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYLLYZOEOQRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1C2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122020 | |
| Record name | Carbamic acid, N-[[1-(3-cyano-2-pyridinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420812-08-3 | |
| Record name | Carbamic acid, N-[[1-(3-cyano-2-pyridinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420812-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(3-cyano-2-pyridinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl ((1-(3-cyanopyridin-2-yl)piperidin-2-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 316.4 g/mol. It features a piperidine ring substituted with a cyanopyridine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N4O2 |
| Molecular Weight | 316.4 g/mol |
| Purity | ≥ 95% |
| CAS Number | 1420978-94-4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways. The presence of the cyanopyridine group enhances its binding affinity and selectivity towards specific receptors.
Target Interactions
Research indicates that compounds similar to this compound have been utilized as chemoselective reagents for amines, suggesting potential applications in drug design and synthesis .
Pharmacological Studies
- GPR119 Agonism : The compound has been evaluated for its activity as a GPR119 agonist, which is a promising target for the treatment of type 2 diabetes. Agonists of this receptor promote insulin secretion and improve glucose tolerance .
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines, revealing moderate activity that warrants further investigation into its potential as an anticancer agent .
Case Study 1: GPR119 Activation
A study demonstrated that this compound effectively activates GPR119 in cellular assays, leading to increased insulin secretion in pancreatic beta cells. This finding highlights its potential utility in diabetes management .
Case Study 2: Cytotoxic Evaluation
In another investigation, the compound was tested against several cancer cell lines, including breast and prostate cancer models. The results indicated that it inhibits cell proliferation at micromolar concentrations, suggesting a need for optimization to enhance potency .
Q & A
Q. Q1. What are the primary synthetic routes for tert-butyl ((1-(3-cyanopyridin-2-yl)piperidin-2-yl)methyl)carbamate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
Coupling of tert-butyl carbamate derivatives with functionalized pyridine intermediates (e.g., 3-cyanopyridine) under palladium-catalyzed conditions (e.g., Pd₂(dba)₃/BINAP) .
Amine protection/deprotection strategies (e.g., using HCl/MeOH for carbamate cleavage) .
Key factors affecting yield:
- Catalyst selection : Palladium catalysts improve cross-coupling efficiency but may require inert atmospheres (N₂/Ar) .
- Temperature control : Reactions often proceed at 60–100°C; higher temperatures risk decomposition .
- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane) is critical for isolating high-purity products (>95%) .
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Standard analytical workflows include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm tert-butyl group (δ ~1.4 ppm for CH₃) and pyridine ring protons (δ 7.0–8.5 ppm) .
- Mass spectrometry (ESI+) : Validate molecular weight (e.g., [M + H]+ peaks) .
- HPLC : Monitor purity using C18 columns with acetonitrile/water gradients (retention time ~8–12 min) .
Q. Q3. What are the stability considerations for this compound under varying pH and temperature?
Methodological Answer:
- pH sensitivity : The carbamate group hydrolyzes under strongly acidic/basic conditions (pH <3 or >10), requiring neutral buffers for biological assays .
- Thermal stability : Store at –20°C in anhydrous DMSO or acetonitrile to prevent degradation .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported reaction yields for similar carbamate-pyridine derivatives?
Methodological Answer: Discrepancies often arise from:
- Byproduct formation : Nitro reduction intermediates (e.g., Fe/NH₄Cl systems) may generate unwanted amines; optimize stoichiometry and reaction time .
- Catalyst variability : Batch-dependent Pd catalyst activity can alter yields; pre-activate catalysts with ligands (e.g., BINAP) .
Recommended approach :
Replicate published protocols with exact reagent sources (e.g., Sigma-Aldrich Pd₂(dba)₃).
Use in situ monitoring (TLC/LC-MS) to identify side reactions .
Q. Q5. What experimental design principles apply to studying this compound’s interactions with biological targets?
Methodological Answer:
- Target selection : Prioritize kinases or GPCRs due to the pyridine-carbamate scaffold’s affinity for ATP-binding pockets .
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization with recombinant proteins (e.g., IC₅₀ determination) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. Q6. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., prioritize substituents at the 3-cyano position) .
- ADMET prediction : SwissADME or ADMETLab to optimize logP (target 2–4) and reduce hERG liability .
- QSAR models : Corrogate substituent effects (e.g., tert-butyl vs. cyclopropane carbamates) on solubility and potency .
Critical Research Gaps
- Mechanistic studies : Limited data on the compound’s off-target effects (e.g., cytochrome P450 inhibition) .
- In vivo efficacy : No published pharmacokinetic profiles in animal models; prioritize rodent studies with IV/PO dosing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
